5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 64464-19-3
VCID: VC2310677
InChI: InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
SMILES: CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

CAS No.: 64464-19-3

Cat. No.: VC2310677

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione - 64464-19-3

Specification

CAS No. 64464-19-3
Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
IUPAC Name 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
Standard InChI Key CNSCQYYNEHSGNU-UHFFFAOYSA-N
SMILES CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The compound is characterized by a 2,4-dichlorophenyl substituent and a methyl group at position 5 of the ring. This specific arrangement contributes to its unique chemical and biological properties.

The structure contains a nitrogen-containing heterocyclic system that resembles hydantoin, a well-known pharmacophore in medicinal chemistry. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring likely influences its lipophilicity and binding affinity to potential biological targets.

Chemical Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₈Cl₂N₂O₂
Molecular Weight259.09 g/mol
CAS Number64464-19-3
Minimum Purity95%

The compound possesses chemical reactivity typical of imidazolidine-2,4-dione derivatives, including potential for N-alkylation, acylation, and other nucleophilic substitution reactions at the nitrogen positions .

Synthesis Methods

General Synthetic Approach

The synthesis of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione likely follows pathways similar to those used for related imidazolidine-2,4-dione derivatives. Based on synthetic routes for similar compounds, it may involve the reaction of 2,4-dichlorobenzaldehyde with methylamine and glycine under specific reaction conditions.

By drawing parallels with synthesis methods for similar compounds, a typical synthetic route might involve:

  • Condensation reaction between 2,4-dichlorobenzaldehyde and a suitable precursor

  • Cyclization to form the imidazolidine ring

  • Purification and isolation of the target compound

Alternative Synthesis Methods

Drawing from methodologies used for related compounds, alternative synthesis approaches might include:

  • Reaction of 2,4-dichlorophenylmethylketone with cyanide and subsequent cyclization

  • Direct reaction of 2,4-dichlorophenylmethylketone with urea or related compounds under suitable conditions

  • Modification of existing imidazolidine-2,4-dione derivatives through selective functionalization

Biological Activities and Applications

Research Applications

The compound may serve as:

  • A chemical intermediate in the synthesis of more complex molecules

  • A pharmacophore model for drug design and development

  • A reference standard for analytical chemistry applications

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione can be compared with similar derivatives to understand potential structure-activity relationships. For example, 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione differs in the position and number of chlorine atoms on the phenyl ring, which may result in different biological activities.

Similarly, the 5-(2-chlorophenyl)-5-methyl-imidazolidine-2,4-dione has a molecular weight of 224.64 g/mol and features only one chlorine atom at the ortho position . This structural difference likely impacts properties such as:

Property5-(2,4-Dichlorophenyl) derivative5-(2-chlorophenyl) derivative
Molecular Weight259.09 g/mol224.64 g/mol
LogP (estimated)Higher2.05220 (reported)
Electron density distributionAffected by two Cl atomsAffected by one Cl atom

These differences can significantly impact binding affinity to biological targets and pharmacokinetic properties.

Functional Group Effects

The presence of specific functional groups in 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione contributes to its chemical and biological behavior:

  • The imidazolidine-2,4-dione ring provides hydrogen bond donors and acceptors for potential interactions with biological targets

  • The 2,4-dichlorophenyl group increases lipophilicity and may enhance membrane permeability

  • The methyl group at position 5 influences the electronic properties and conformational preferences of the molecule

Future Research Directions

Computational Studies

Molecular modeling and computational studies could provide valuable insights into:

  • Binding modes with potential biological targets

  • Physicochemical properties that are difficult to measure experimentally

  • Rational design of more potent derivatives for specific applications

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